REACTION_CXSMILES
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Br[C:2]1[C:10]([CH3:11])=NC2N(N=CN=2)[C:3]=1O.[OH-].[Na+].C1[C@H](N[C@H:22]2[C@H:27](O)[C@@H:26](O)[C@@H:25]([O:30][C@@H:31]([C@H:36]([OH:41])[C@@H:37]([OH:40])C=O)[C@H](O)CO)[O:24][C@@H:23]2[CH2:42]O)[C@H](O)[C@@H](O)[C@H](O)C=1CO.B(O)(O)O>O>[CH3:11][CH2:10][CH2:2][CH2:3][CH2:42][CH2:23][CH2:22][CH2:27][CH2:26][CH2:25][CH2:42][CH2:23][CH2:22][CH2:27][CH2:26][C:25]([O:30][CH2:31][CH:36]([OH:41])[CH2:37][OH:40])=[O:24] |f:1.2|
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrC1=C(N2N=CN=C2N=C1C)O
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1=C([C@H]([C@@H]([C@H]([C@H]1N[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)CO
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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B(O)(O)O
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Name
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lime
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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polystyrene
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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active aqueous solution
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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reactant
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Smiles
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C1=C([C@H]([C@@H]([C@H]([C@H]1N[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)CO
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
|
Control Type
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UNSPECIFIED
|
Setpoint
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50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating at 50° C
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
was added to the solution
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 40° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
heated to 40° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
The two gelatin containing subcomponents
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[C:2]1[C:10]([CH3:11])=NC2N(N=CN=2)[C:3]=1O.[OH-].[Na+].C1[C@H](N[C@H:22]2[C@H:27](O)[C@@H:26](O)[C@@H:25]([O:30][C@@H:31]([C@H:36]([OH:41])[C@@H:37]([OH:40])C=O)[C@H](O)CO)[O:24][C@@H:23]2[CH2:42]O)[C@H](O)[C@@H](O)[C@H](O)C=1CO.B(O)(O)O>O>[CH3:11][CH2:10][CH2:2][CH2:3][CH2:42][CH2:23][CH2:22][CH2:27][CH2:26][CH2:25][CH2:42][CH2:23][CH2:22][CH2:27][CH2:26][C:25]([O:30][CH2:31][CH:36]([OH:41])[CH2:37][OH:40])=[O:24] |f:1.2|
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrC1=C(N2N=CN=C2N=C1C)O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Name
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reactant
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Smiles
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C1=C([C@H]([C@@H]([C@H]([C@H]1N[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)CO
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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B(O)(O)O
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Name
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lime
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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polystyrene
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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active aqueous solution
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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Quantity
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0 (± 1) mol
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reactant
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Smiles
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C1=C([C@H]([C@@H]([C@H]([C@H]1N[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)CO
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
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solvent
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Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating at 50° C
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
was added to the solution
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 40° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
heated to 40° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
The two gelatin containing subcomponents
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[C:2]1[C:10]([CH3:11])=NC2N(N=CN=2)[C:3]=1O.[OH-].[Na+].C1[C@H](N[C@H:22]2[C@H:27](O)[C@@H:26](O)[C@@H:25]([O:30][C@@H:31]([C@H:36]([OH:41])[C@@H:37]([OH:40])C=O)[C@H](O)CO)[O:24][C@@H:23]2[CH2:42]O)[C@H](O)[C@@H](O)[C@H](O)C=1CO.B(O)(O)O>O>[CH3:11][CH2:10][CH2:2][CH2:3][CH2:42][CH2:23][CH2:22][CH2:27][CH2:26][CH2:25][CH2:42][CH2:23][CH2:22][CH2:27][CH2:26][C:25]([O:30][CH2:31][CH:36]([OH:41])[CH2:37][OH:40])=[O:24] |f:1.2|
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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BrC1=C(N2N=CN=C2N=C1C)O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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0 (± 1) mol
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reactant
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Smiles
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C1=C([C@H]([C@@H]([C@H]([C@H]1N[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)CO
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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B(O)(O)O
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Name
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lime
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polystyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
active aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C1=C([C@H]([C@@H]([C@H]([C@H]1N[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating at 50° C
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
was added to the solution
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 40° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
heated to 40° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
The two gelatin containing subcomponents
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |